molecular formula C14H11F3 B1297645 1-Benzyl-4-(trifluoromethyl)benzene CAS No. 34239-04-8

1-Benzyl-4-(trifluoromethyl)benzene

Cat. No. B1297645
CAS RN: 34239-04-8
M. Wt: 236.23 g/mol
InChI Key: CBGATXAZTATZRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-Benzyl-4-(trifluoromethyl)benzene” has been reported in the literature . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Also, three derivatives of phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donors and 1,4-bis(trifluoromethyl)benzene as an acceptor were synthesized .

Scientific Research Applications

Organic Synthesis Intermediates

“1-Benzyl-4-(trifluoromethyl)benzene” serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of the trifluoromethyl group into various organic compounds, which can significantly alter the chemical and physical properties of these molecules. This compound is particularly useful in the synthesis of more complex fluorinated molecules that are prevalent in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, “1-Benzyl-4-(trifluoromethyl)benzene” is employed as a precursor in the development of new drugs. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilicity and ability to improve metabolic stability. Researchers utilize this compound to synthesize new molecules with potential therapeutic effects .

Material Science

This compound finds applications in material science, particularly in the development of new materials with specific optical or electronic properties. Its incorporation into polymers or small molecules can lead to materials that exhibit unique behaviors, such as enhanced thermal stability or specific fluorescence characteristics .

Catalysis

“1-Benzyl-4-(trifluoromethyl)benzene” can act as a ligand in catalysis, influencing the activity and selectivity of metal catalysts. The presence of the trifluoromethyl group can modulate the electronic properties of the catalyst, leading to improved performance in various chemical reactions .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in spectroscopic analysis, such as NMR. It helps in the calibration of instruments and provides a benchmark for the identification of unknown substances .

Environmental Chemistry

The study of “1-Benzyl-4-(trifluoromethyl)benzene” also extends to environmental chemistry, where it is used to understand the behavior of fluorinated compounds in the environment. Its stability and persistence can be studied to assess the impact of similar compounds on ecosystems and to develop methods for their detection and remediation .

Future Directions

Research on similar compounds suggests potential future directions. For instance, “1,4-Bis(trifluoromethyl)benzene” has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . This suggests that “1-Benzyl-4-(trifluoromethyl)benzene” and similar compounds could have potential applications in the field of materials science and optoelectronics .

properties

IUPAC Name

1-benzyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGATXAZTATZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344533
Record name 1-Benzyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(trifluoromethyl)benzene

CAS RN

34239-04-8
Record name 1-Benzyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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